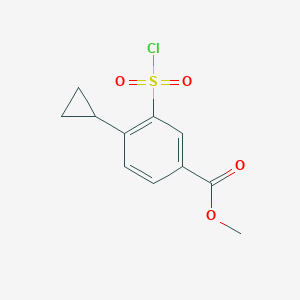
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate: is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate moiety, which is further substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method is the reaction of methyl 4-cyclopropylbenzoate with chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonamide, depending on the reducing agent used.
Hydrolysis: In the presence of water or aqueous base, the chlorosulfonyl group can be hydrolyzed to yield the corresponding sulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are typical reducing agents for converting the chlorosulfonyl group to sulfonic acid or sulfonamide.
Hydrolysis Conditions: Aqueous base such as sodium hydroxide (NaOH) or water under acidic conditions can facilitate hydrolysis.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from reduction or hydrolysis reactions.
Scientific Research Applications
Chemistry: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of sulfonamide-based drugs and other bioactive molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active sulfonamides. Sulfonamides are known for their antibacterial, antifungal, and anti-inflammatory properties, making this compound a valuable starting material for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for the synthesis of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is primarily based on its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent modification or inhibition.
Comparison with Similar Compounds
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a benzoate moiety.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a benzoxazolinone ring with a chlorosulfonyl group.
Methylchloroisothiazolinone: An isothiazolinone derivative with a chlorosulfonyl group.
Uniqueness: Methyl 3-(chlorosulfonyl)-4-cyclopropylbenzoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H11ClO4S |
|---|---|
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-4-cyclopropylbenzoate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)8-4-5-9(7-2-3-7)10(6-8)17(12,14)15/h4-7H,2-3H2,1H3 |
InChI Key |
MQVUOPCIKIBARZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CC2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



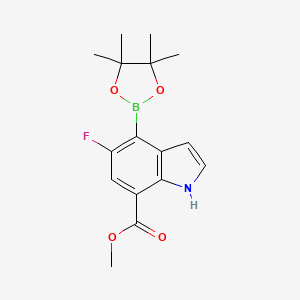
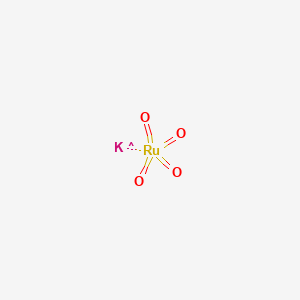
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)
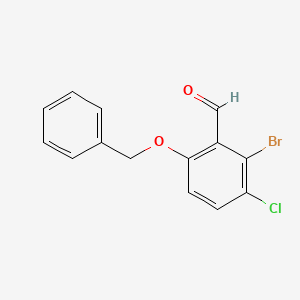

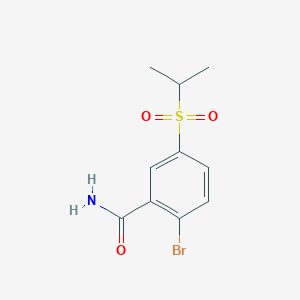
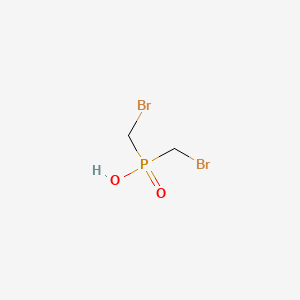
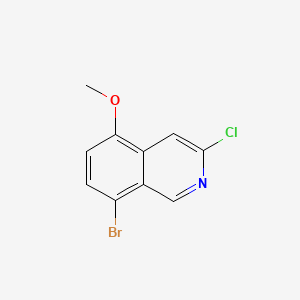

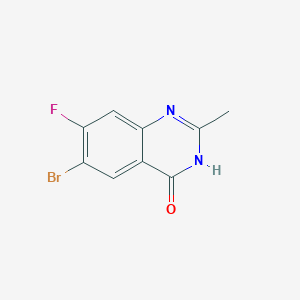
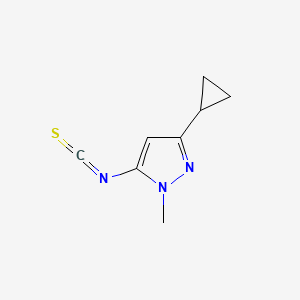
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)
